molecular formula C20H27N5O3 B2570183 N-(2-methoxy-5-methylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1172547-72-6

N-(2-methoxy-5-methylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B2570183
CAS RN: 1172547-72-6
M. Wt: 385.468
InChI Key: AMZTXRDJXGEJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H27N5O3 and its molecular weight is 385.468. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-methylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-methylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2 beta of related compounds have been evaluated to assess bioequivalence between different formulations, such as tablet and capsule forms. For example, a study on the nonsteroidal anti-inflammatory compound 2-methoxyphenyl 1-methyl-5-(p-methylbenzoylpyrrol)-2-acetamidoacetate revealed comparable pharmacokinetic parameters between its tablet and capsule formulations, suggesting bioequivalence (Annunziato & di Renzo, 1993).

Receptor Binding Affinity and Imaging Studies

Compounds structurally similar to the specified chemical have been utilized in receptor binding studies and imaging applications. For instance, quantitative imaging of the 5-HT(1A) receptor binding in healthy volunteers using [(18)f]p-MPPF and PET imaging techniques has developed methods for the quantitative imaging of 5-HT(1A) receptors, providing insights into serotonergic system abnormalities (Passchier et al., 2000).

Neuropharmacological and Toxicological Evaluations

Research has also focused on understanding the neuropharmacological and toxicological profiles of related compounds. For example, the study of the novel N-methyl-d-aspartate receptor ligand [11C]GMOM in humans aimed to evaluate the kinetics of this PET ligand in the healthy human brain and its binding to NMDA receptors, highlighting its potential for quantifying NMDA receptors in pathological conditions (van der Doef et al., 2015).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-14-5-6-18(28-4)16(11-14)21-19(26)13-25-15(2)12-17(22-25)20(27)24-9-7-23(3)8-10-24/h5-6,11-12H,7-10,13H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZTXRDJXGEJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=CC(=N2)C(=O)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide

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